molecular formula C9H8ClNO4 B14138029 2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol CAS No. 871125-89-2

2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol

Cat. No.: B14138029
CAS No.: 871125-89-2
M. Wt: 229.62 g/mol
InChI Key: WIUFCJKKYQZFGF-NSCUHMNNSA-N
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Description

2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a nitroethenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by substitution reactions to introduce the chloro and methoxy groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine-substituted phenols.

Scientific Research Applications

2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can participate in electron transfer reactions, while the phenol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

871125-89-2

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H8ClNO4/c1-15-8-5-6(2-3-11(13)14)4-7(10)9(8)12/h2-5,12H,1H3/b3-2+

InChI Key

WIUFCJKKYQZFGF-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)O

Origin of Product

United States

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